molecular formula C22H25N5O3S B12149928 N'-[(Z)-(3-ethoxy-4-hydroxyphenyl)methylidene]-2-{[4-ethyl-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide

N'-[(Z)-(3-ethoxy-4-hydroxyphenyl)methylidene]-2-{[4-ethyl-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide

Cat. No.: B12149928
M. Wt: 439.5 g/mol
InChI Key: PLHTXSOYJHPOLM-QRVIBDJDSA-N
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Description

N-[(E)-(3-ethoxy-4-hydroxyphenyl)methylideneamino]-2-[[4-ethyl-5-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide is a complex organic compound that features a combination of aromatic rings, triazole, and acetamide groups

Preparation Methods

The synthesis of N-[(E)-(3-ethoxy-4-hydroxyphenyl)methylideneamino]-2-[[4-ethyl-5-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide typically involves multi-step organic reactions. The synthetic route may include the following steps:

    Formation of the triazole ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Attachment of the ethoxy and hydroxyphenyl groups: This step involves electrophilic aromatic substitution reactions.

    Formation of the acetamide linkage: This can be done through amide bond formation reactions using reagents like carbodiimides or coupling agents.

Industrial production methods would likely involve optimization of these steps to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

N-[(E)-(3-ethoxy-4-hydroxyphenyl)methylideneamino]-2-[[4-ethyl-5-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide can undergo various types of chemical reactions:

    Oxidation: The phenolic hydroxyl group can be oxidized to a quinone using oxidizing agents like potassium permanganate.

    Reduction: The imine group can be reduced to an amine using reducing agents such as sodium borohydride.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions depending on the substituents and conditions used.

Common reagents for these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various electrophiles or nucleophiles for substitution reactions. Major products formed from these reactions would depend on the specific conditions and reagents used.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its structural features may allow it to interact with biological targets, making it a candidate for drug discovery and development.

    Medicine: It may exhibit pharmacological activities such as antimicrobial, anticancer, or anti-inflammatory effects.

    Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-[(E)-(3-ethoxy-4-hydroxyphenyl)methylideneamino]-2-[[4-ethyl-5-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interference with DNA/RNA function.

Comparison with Similar Compounds

Similar compounds to N-[(E)-(3-ethoxy-4-hydroxyphenyl)methylideneamino]-2-[[4-ethyl-5-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide include other triazole-containing compounds and phenolic derivatives. These compounds may share some structural features but differ in their specific substituents and functional groups, leading to differences in their chemical reactivity and biological activity. Examples of similar compounds include:

N-[(E)-(3-ethoxy-4-hydroxyphenyl)methylideneamino]-2-[[4-ethyl-5-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide is unique due to its specific combination of functional groups and substituents, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C22H25N5O3S

Molecular Weight

439.5 g/mol

IUPAC Name

N-[(Z)-(3-ethoxy-4-hydroxyphenyl)methylideneamino]-2-[[4-ethyl-5-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide

InChI

InChI=1S/C22H25N5O3S/c1-4-27-21(17-9-6-15(3)7-10-17)25-26-22(27)31-14-20(29)24-23-13-16-8-11-18(28)19(12-16)30-5-2/h6-13,28H,4-5,14H2,1-3H3,(H,24,29)/b23-13-

InChI Key

PLHTXSOYJHPOLM-QRVIBDJDSA-N

Isomeric SMILES

CCN1C(=NN=C1SCC(=O)N/N=C\C2=CC(=C(C=C2)O)OCC)C3=CC=C(C=C3)C

Canonical SMILES

CCN1C(=NN=C1SCC(=O)NN=CC2=CC(=C(C=C2)O)OCC)C3=CC=C(C=C3)C

Origin of Product

United States

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